molecular formula C13H16O B14319115 2,3-Dimethyl-1-phenylpent-4-en-1-one CAS No. 105824-14-4

2,3-Dimethyl-1-phenylpent-4-en-1-one

Katalognummer: B14319115
CAS-Nummer: 105824-14-4
Molekulargewicht: 188.26 g/mol
InChI-Schlüssel: DRIDBBIKGIUOBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C₁₃H₁₆O It is characterized by a phenyl group attached to a pentenone structure, with two methyl groups at the 2nd and 3rd positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-phenylpent-4-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by dehydration to form the desired enone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the enone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethyl-1-phenylpent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-1-phenylpent-4-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-1-phenylpent-4-en-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethyl-1-phenylpent-4-en-1-one can be compared with other similar compounds such as:

    1-Phenyl-1-penten-3-one: Similar structure but with different substitution patterns.

    2,3-Dimethyl-1-phenylbut-3-en-1-one: A shorter carbon chain but similar functional groups.

    4-Phenyl-3-buten-2-one: Different positioning of the phenyl group and double bond.

Uniqueness: The unique combination of the phenyl group and the enone structure, along with the specific positioning of the methyl groups, gives this compound distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

105824-14-4

Molekularformel

C13H16O

Molekulargewicht

188.26 g/mol

IUPAC-Name

2,3-dimethyl-1-phenylpent-4-en-1-one

InChI

InChI=1S/C13H16O/c1-4-10(2)11(3)13(14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3

InChI-Schlüssel

DRIDBBIKGIUOBB-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)C(C)C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.